Phenylmethyl ester

Descripción general

Descripción

MAL3-101 es un compuesto sintético conocido por su función como inhibidor de la proteína de choque térmico 70 (HSP70). Las proteínas de choque térmico son una familia de proteínas que las células producen en respuesta a condiciones estresantes. MAL3-101 ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad de inhibir la actividad ATPasa de HSP70 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

MAL3-101 se sintetiza a través de una serie de reacciones químicas que involucran análogos de dihidropirimidina. La ruta sintética normalmente implica la formación del núcleo de pirimidinona, seguida de la adición de varios sustituyentes a través de reacciones multicomponente y en cascada . Las condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para MAL3-101 no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación para estudios científicos. La producción implica técnicas estándar de síntesis orgánica, procesos de purificación y medidas de control de calidad para garantizar la pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

MAL3-101 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, alterando su actividad.

Sustitución: MAL3-101 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran MAL3-101 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones típicamente involucran temperaturas controladas, niveles específicos de pH y el uso de disolventes como DMSO .

Productos Principales

Los productos principales formados a partir de las reacciones de MAL3-101 dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos a menudo incluyen versiones modificadas del compuesto original con grupos funcionales alterados, lo que puede afectar la actividad biológica del compuesto .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Phenylmethyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their therapeutic potential:

- Antimicrobial and Antiparasitic Uses : The compound has shown efficacy as an antimicrobial agent and is utilized in formulations for treating scabies and lice infestations. Specifically, benzoic acid this compound has been noted for its effectiveness against mites and is used in topical treatments for these conditions .

- Drug Synthesis : It plays a significant role in the synthesis of drugs, particularly antispasmodics and other therapeutic agents. The compound's ability to form stable esters enhances the bioavailability of active pharmaceutical ingredients .

- Cancer Therapeutics : Recent studies have indicated that phenylmethyl esters can exhibit anti-inflammatory and anticancer properties. For instance, salicylic acid phenylethyl ester has been investigated for its potential as an immunomodulatory agent with low toxicity profiles .

Cosmetic Applications

In the cosmetic industry, this compound is primarily used for its fragrance and preservative properties:

- Fragrance Fixative : It is employed as a fixative in perfumes, enhancing the stability and longevity of scents. Its low volatility helps maintain fragrance integrity over time .

- Antimicrobial Agent : The compound's antimicrobial properties make it suitable for use in cosmetic formulations aimed at preventing microbial growth on skin products .

Food Industry Applications

This compound finds utility in food preservation and flavoring:

- Food Preservative : It is widely recognized as a food preservative, particularly in acidic foods. Its sodium, potassium, or calcium salts are commonly used to inhibit microbial growth .

- Flavoring Agent : The compound is used to create artificial flavors, including fruit flavors such as strawberry and pineapple. It contributes to the sensory profile of food products .

Material Science Applications

In materials science, this compound is utilized for its functional properties:

- Plasticizers : It is used as a plasticizer in the manufacture of polymers such as polyvinyl chloride (PVC) and other plastics. This application enhances the flexibility and durability of plastic materials .

- Intermediate for Chemical Synthesis : The compound serves as an intermediate in the production of alkyd resins, dyestuffs, and rubber additives. Its role in these processes is critical for developing high-performance materials .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of benzoic acid this compound demonstrated its effectiveness against common pathogens responsible for skin infections. The results indicated a significant reduction in microbial load when applied topically at specified concentrations.

Case Study 2: Flavor Stability

Research conducted on the use of this compound in food flavoring revealed that it significantly improved the stability of volatile flavor compounds during storage. This stability was attributed to the compound's ability to form non-volatile complexes with flavor molecules.

Mecanismo De Acción

MAL3-101 ejerce sus efectos inhibiendo la actividad ATPasa de HSP70. Esta inhibición interrumpe la interacción entre HSP70 y su co-chaperona Hsp40, lo que lleva a la acumulación de proteínas mal plegadas y desencadena respuestas al estrés celular. El compuesto induce la respuesta de proteína desplegada (UPR) a través de la señalización de PERK, lo que puede conducir a la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

15-Deoxyspergualina: Otro inhibidor de HSP70 con mecanismos de acción similares.

VER-155008: Un inhibidor de HSP70 de molécula pequeña con características estructurales distintas.

Apoptozole: Conocido por su capacidad de inhibir HSP70 e inducir apoptosis en las células cancerosas.

Unicidad de MAL3-101

MAL3-101 es único debido a su potente inhibición de la actividad ATPasa de HSP70 y su capacidad de inducir apoptosis en varias líneas celulares de cáncer. Su interacción específica con Hsp40 y las respuestas de estrés celular resultantes lo convierten en una herramienta valiosa para estudiar la homeostasis de proteínas y desarrollar nuevas terapias contra el cáncer .

Actividad Biológica

Phenylmethyl ester, also known as benzyl ester, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Research indicates that phenylmethyl esters can inhibit inflammatory pathways, thereby reducing inflammation in various models. For instance, studies have shown that certain phenylmethyl esters can modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

- Immunomodulatory Effects : Phenylmethyl esters have been found to influence immune cell activity, enhancing the proliferation of lymphocytes in certain contexts while exhibiting low cytotoxicity against human cells .

- Anticancer Potential : Some studies suggest that phenylmethyl esters may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

The biological activity of this compound is attributed to several mechanisms:

- Molecular Interactions : Phenylmethyl esters interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. For example, molecular docking studies have shown favorable interactions with COX-2, suggesting potential as an anti-inflammatory agent .

- Cellular Uptake and Metabolism : The compound's favorable pharmacokinetic properties allow for efficient cellular uptake and metabolism. Studies on human lymphocytes and cancer cell lines indicate that phenylmethyl esters can be safely absorbed without significant cytotoxic effects at therapeutic concentrations .

Case Studies and Research Findings

Several studies have investigated the biological effects of phenylmethyl esters:

Propiedades

IUPAC Name |

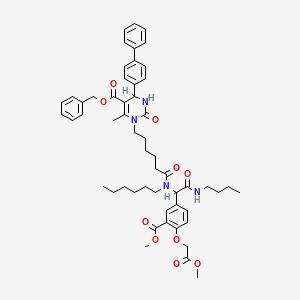

benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(4-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N4O10/c1-6-8-10-19-34-58(50(51(61)55-32-9-7-2)43-30-31-45(67-37-47(60)65-4)44(35-43)52(62)66-5)46(59)25-18-13-20-33-57-38(3)48(53(63)68-36-39-21-14-11-15-22-39)49(56-54(57)64)42-28-26-41(27-29-42)40-23-16-12-17-24-40/h11-12,14-17,21-24,26-31,35,49-50H,6-10,13,18-20,25,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDECUSDQMXVUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.